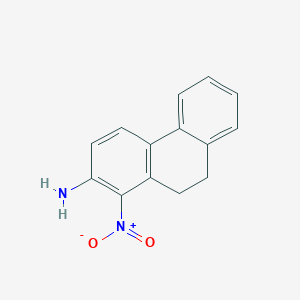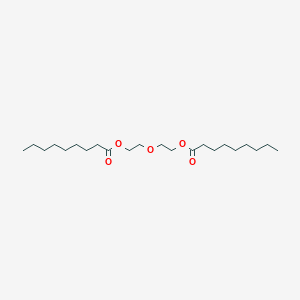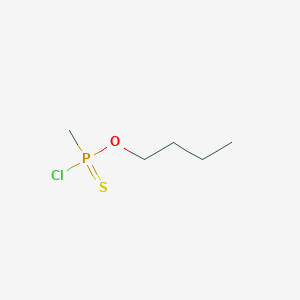
Methylphosphonochloridothioic acid O-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylphosphonochloridothioic acid O-butyl ester, also known as OBCMT, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. OBCMT is a thionophosphonate compound that is used in various fields of research, including biochemistry, pharmacology, and toxicology.
作用機序
The mechanism of action of Methylphosphonochloridothioic acid O-butyl ester involves the inhibition of AChE activity. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve signals. Methylphosphonochloridothioic acid O-butyl ester binds to the active site of AChE, preventing it from breaking down acetylcholine. This inhibition of AChE activity leads to an accumulation of acetylcholine in the nerve synapse, which can cause various physiological effects.
生化学的および生理学的効果
The biochemical and physiological effects of Methylphosphonochloridothioic acid O-butyl ester are varied and depend on the concentration of the compound and the duration of exposure. Methylphosphonochloridothioic acid O-butyl ester has been shown to inhibit AChE activity, which can lead to an accumulation of acetylcholine in the nerve synapse. This accumulation of acetylcholine can cause various physiological effects, including muscle twitching, convulsions, and respiratory failure.
実験室実験の利点と制限
One of the main advantages of using Methylphosphonochloridothioic acid O-butyl ester in lab experiments is its ability to inhibit AChE activity, which can be used to study the effects of AChE inhibitors on the nervous system. Methylphosphonochloridothioic acid O-butyl ester is also relatively easy to synthesize and can be produced in a laboratory setting. However, one limitation of using Methylphosphonochloridothioic acid O-butyl ester in lab experiments is its potential toxicity. Methylphosphonochloridothioic acid O-butyl ester has been shown to have toxic effects on various organs, including the liver and kidneys, and caution should be taken when handling the compound.
将来の方向性
There are numerous future directions for research involving Methylphosphonochloridothioic acid O-butyl ester. One area of research is the development of new drugs for the treatment of Alzheimer's disease. Methylphosphonochloridothioic acid O-butyl ester has been shown to inhibit AChE activity, which is a hallmark of Alzheimer's disease. Researchers can use Methylphosphonochloridothioic acid O-butyl ester as a starting point to develop new drugs that target AChE activity.
Another area of research is the study of the toxic effects of Methylphosphonochloridothioic acid O-butyl ester. Methylphosphonochloridothioic acid O-butyl ester has been shown to have toxic effects on various organs, and further research is needed to determine the extent of these effects. Researchers can use Methylphosphonochloridothioic acid O-butyl ester as a model compound to study the toxic effects of thionophosphonate compounds.
Conclusion:
In conclusion, Methylphosphonochloridothioic acid O-butyl ester is a thionophosphonate compound that has numerous applications in scientific research. Methylphosphonochloridothioic acid O-butyl ester can be synthesized relatively easily and has been shown to inhibit AChE activity, which can be used to study the effects of AChE inhibitors on the nervous system. Methylphosphonochloridothioic acid O-butyl ester has various biochemical and physiological effects, and caution should be taken when handling the compound due to its potential toxicity. There are numerous future directions for research involving Methylphosphonochloridothioic acid O-butyl ester, including the development of new drugs for the treatment of Alzheimer's disease and the study of the toxic effects of thionophosphonate compounds.
合成法
The synthesis of Methylphosphonochloridothioic acid O-butyl ester involves the reaction of butyl alcohol with thionyl chloride, followed by the addition of methylphosphonic dichloride. The resulting Methylphosphonochloridothioic acid O-butyl ester is a colorless liquid with a molecular weight of 232.57 g/mol. The synthesis of Methylphosphonochloridothioic acid O-butyl ester is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Methylphosphonochloridothioic acid O-butyl ester has numerous applications in scientific research. One of the most significant applications of Methylphosphonochloridothioic acid O-butyl ester is in the study of acetylcholinesterase (AChE) activity. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and Methylphosphonochloridothioic acid O-butyl ester has been shown to inhibit AChE activity. This inhibition of AChE activity can be used to study the effects of AChE inhibitors on the nervous system and can be used to develop new drugs for the treatment of Alzheimer's disease.
特性
CAS番号 |
18005-38-4 |
|---|---|
製品名 |
Methylphosphonochloridothioic acid O-butyl ester |
分子式 |
C5H12ClOPS |
分子量 |
186.64 g/mol |
IUPAC名 |
butoxy-chloro-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H12ClOPS/c1-3-4-5-7-8(2,6)9/h3-5H2,1-2H3 |
InChIキー |
RGAHUIUUJNOBEF-UHFFFAOYSA-N |
SMILES |
CCCCOP(=S)(C)Cl |
正規SMILES |
CCCCOP(=S)(C)Cl |
同義語 |
Methylphosphonochloridothioic acid O-butyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



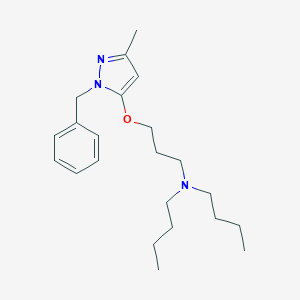
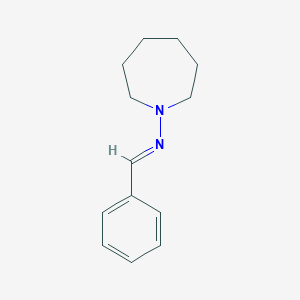
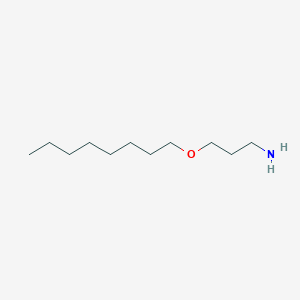
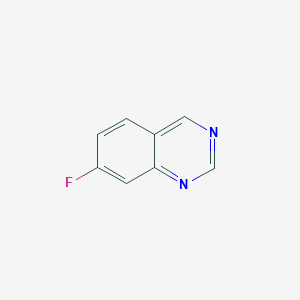
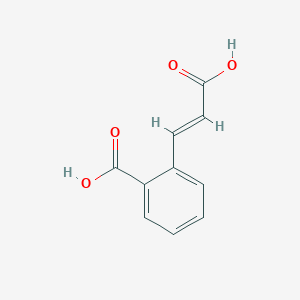
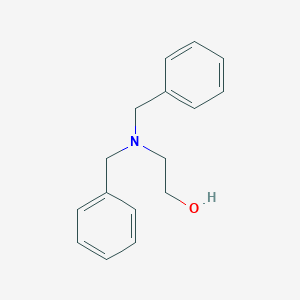
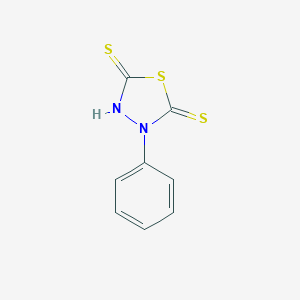
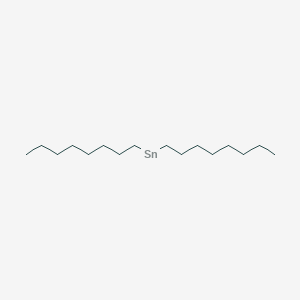
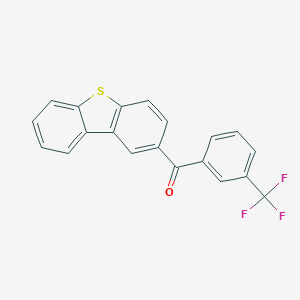
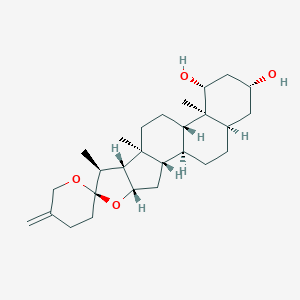
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
